![molecular formula C20H26N2O6 B13574726 cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid](/img/structure/B13574726.png)
cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(3aR,6aR)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid: is a complex organic compound characterized by its unique structural features. This compound belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. The presence of benzyloxycarbonyl and tert-butoxycarbonyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aR)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of amino groups using benzyloxycarbonyl and tert-butoxycarbonyl groups. The reaction conditions often include the use of protecting agents such as benzyl chloroformate and di-tert-butyl dicarbonate, along with suitable bases like triethylamine. The reactions are usually carried out in anhydrous solvents like dichloromethane or tetrahydrofuran under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(3aR,6aR)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl and tert-butoxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
rac-(3aR,6aR)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of rac-(3aR,6aR)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups play a crucial role in protecting functional groups during chemical reactions, allowing for selective modifications. The compound may also act as a ligand, binding to enzymes or receptors and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyloxycarbonyl-L-phenylalanine: Another compound with a benzyloxycarbonyl group, used in peptide synthesis.
tert-Butoxycarbonyl-L-alanine: Contains a tert-butoxycarbonyl group, commonly used as a protecting group in organic synthesis.
Uniqueness
rac-(3aR,6aR)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid is unique due to its dual protecting groups, which provide enhanced stability and selectivity in chemical reactions. This makes it a valuable tool in the synthesis of complex molecules and in the study of biochemical processes.
Propriétés
Formule moléculaire |
C20H26N2O6 |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
(3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-3,3a,4,6-tetrahydro-2H-pyrrolo[3,4-b]pyrrole-6a-carboxylic acid |
InChI |
InChI=1S/C20H26N2O6/c1-19(2,3)28-17(25)21-11-15-9-10-22(20(15,13-21)16(23)24)18(26)27-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,23,24)/t15-,20+/m0/s1 |
Clé InChI |
FEGRQZYEYYATFY-MGPUTAFESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H]2CCN([C@@]2(C1)C(=O)O)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2CCN(C2(C1)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



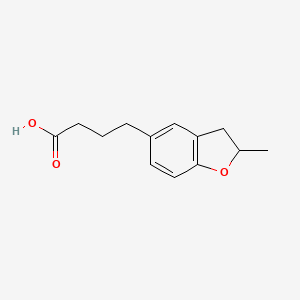


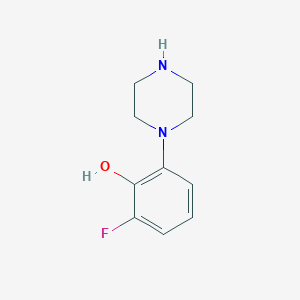
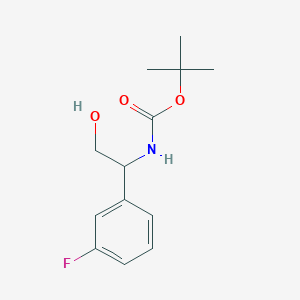
![tert-butyl (2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13574690.png)

![4-ethynyl-N-(1-{[(4-sulfamoylphenyl)carbamoyl]methyl}piperidin-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B13574699.png)
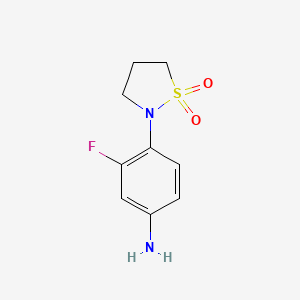
![Methyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B13574707.png)
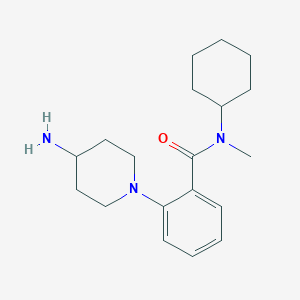
![1-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13574722.png)

